![molecular formula C18H38Si4 B14430783 Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl- CAS No. 80395-51-3](/img/structure/B14430783.png)
Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-] is a specialized organosilicon compound. It is characterized by the presence of a silicon atom bonded to a phenyl group, three trimethylsilyl groups, and a dimethylphenylsilyl group. This compound is used in various chemical reactions and has applications in different scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-] typically involves the reaction of trimethylsilyl chloride with dimethylphenylsilane in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-] involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with lower oxidation states.
Substitution: Various organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation and cross-coupling reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-] involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The silicon atom’s affinity for oxygen and fluorine allows it to form stable bonds with these elements, facilitating the formation of new compounds. The compound’s molecular targets and pathways depend on the specific reaction and conditions employed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethylphenylsilane
- Trimethylsilyl chloride
- Triphenylsilane
- Trichlorosilane
Uniqueness
Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-] is unique due to its combination of trimethylsilyl and dimethylphenylsilyl groups, which provide distinct reactivity and stability compared to other silanes. This makes it particularly useful in specialized applications where other silanes may not perform as effectively .
Eigenschaften
CAS-Nummer |
80395-51-3 |
|---|---|
Molekularformel |
C18H38Si4 |
Molekulargewicht |
366.8 g/mol |
IUPAC-Name |
dimethyl-phenyl-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C18H38Si4/c1-19(2,3)18(20(4,5)6,21(7,8)9)22(10,11)17-15-13-12-14-16-17/h12-16H,1-11H3 |
InChI-Schlüssel |
BAFNAOFIFUCHDX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


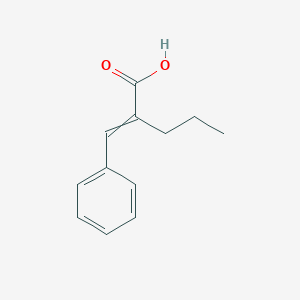
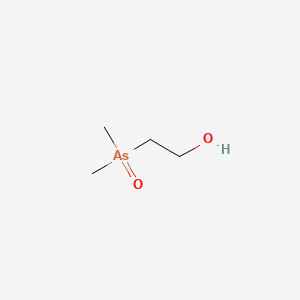
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
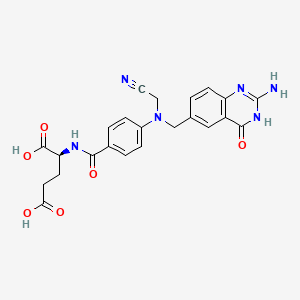
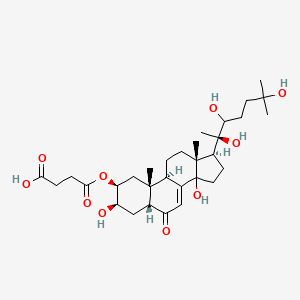
![Chloro(dimethyl)[(trimethylstannyl)methyl]stannane](/img/structure/B14430740.png)

![2-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14430751.png)

![2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol](/img/structure/B14430758.png)
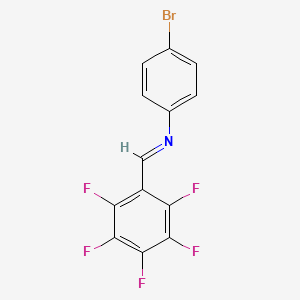
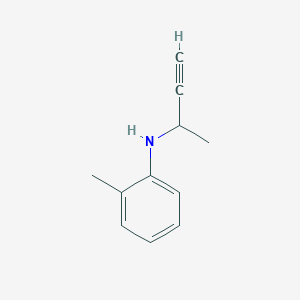
![2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine](/img/structure/B14430764.png)

